molecular formula C11H17ClN2 B1519617 2-Benzylpiperazine dihydrochloride CAS No. 1187930-09-1

2-Benzylpiperazine dihydrochloride

Cat. No.: B1519617
CAS No.: 1187930-09-1
M. Wt: 212.72 g/mol
InChI Key: LOXIJFRFTZTDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylpiperazine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of piperazine, a class of compounds known for their diverse applications in chemistry, biology, and medicine. This compound is often used in scientific research and industrial applications due to its unique properties and reactivity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Benzylpiperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the serotonin reuptake transporter, where it increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation of the surrounding serotonin receptors . Additionally, it has a lower potency effect on the noradrenaline reuptake transporter and the dopamine reuptake transporter . These interactions highlight the compound’s role in modulating neurotransmitter levels and influencing biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to elevate both dopamine and serotonin extracellular levels, producing stimulatory and hallucinogenic effects . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase mitochondrial membrane potential, decrease ATP levels, and increase reactive oxygen species (ROS) production . These effects indicate that this compound can significantly impact cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of this compound involves its action on the serotonergic and dopaminergic receptor systems. It acts on the serotonin reuptake transporter, increasing serotonin concentrations in the extracellular fluids and thereby enhancing the activation of serotonin receptors . Additionally, it has amphetamine-like actions, which contribute to its stimulatory effects. The compound’s ability to modulate neurotransmitter levels and receptor activation underlies its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound induces neurotoxic effects, such as increased levels of DNA damage markers and activation of mitochondrial proapoptotic pathways after 24 hours of incubation . These findings suggest that the compound’s stability and degradation can influence its long-term effects on cellular function. Additionally, the compound’s impact on cellular processes may vary depending on the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased incidence of seizures and other adverse effects . Studies have also shown that the compound’s stimulatory and hallucinogenic effects are dose-dependent, with higher doses producing more pronounced effects. These findings highlight the importance of dosage considerations when studying the compound’s effects in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes hepatic metabolism . The compound’s metabolic pathways involve the action of enzymes such as monoamine oxidase (MAO) and cytochrome P450. These enzymes play a crucial role in the compound’s biotransformation and elimination from the body. Understanding the metabolic pathways of this compound is essential for assessing its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is known to interact with the serotonin reuptake transporter, which facilitates its uptake and distribution within the central nervous system . Additionally, the compound’s distribution may be influenced by its binding to plasma proteins and other cellular components. These interactions determine the compound’s localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . Its localization may be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of this compound provides insights into its mechanisms of action and potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylpiperazine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloride with piperazine in the presence of a strong base, such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized equipment to handle the reagents and control reaction conditions. The process may include purification steps to obtain the desired compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylpiperazine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable in further research and industrial applications.

Scientific Research Applications

2-Benzylpiperazine dihydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, it serves as a building block for the development of new compounds with potential biological and medicinal applications.

Comparison with Similar Compounds

2-Benzylpiperazine dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Benzylpiperazine (BZP): A closely related compound with similar chemical structure and properties.

  • Cyclizine: Another piperazine derivative used as an antihistamine and antiemetic drug.

These compounds share structural similarities but may differ in their biological activities and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

1187930-09-1

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

2-benzylpiperazine;hydrochloride

InChI

InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-13H,6-9H2;1H

InChI Key

LOXIJFRFTZTDMB-UHFFFAOYSA-N

SMILES

C1CNC(CN1)CC2=CC=CC=C2.Cl.Cl

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=C2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzylpiperazine dihydrochloride
Reactant of Route 2
2-Benzylpiperazine dihydrochloride
Reactant of Route 3
2-Benzylpiperazine dihydrochloride
Reactant of Route 4
2-Benzylpiperazine dihydrochloride
Reactant of Route 5
2-Benzylpiperazine dihydrochloride
Reactant of Route 6
2-Benzylpiperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.